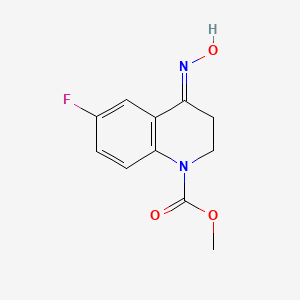
Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is a heterocyclic organic compound characterized by a closed carbon atom ring with a fluorine atom and a hydroxyimino group. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup cyclization, which transforms substituted anilines into quinolines by reacting them with aldehydes or ketones . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, leading to the formation of new derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学的研究の応用
Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects . Additionally, its interaction with DNA and RNA can lead to anticancer activity by interfering with cellular replication processes .
類似化合物との比較
Similar Compounds
6-fluoro-4-hydroxy-2-methylquinoline: This compound shares a similar quinoline structure but lacks the hydroxyimino group.
2-methyl-6,7-difluoro-8-oxyquinoline: Another quinoline derivative with multiple fluorine atoms and an oxy group.
Uniqueness
Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyimino group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .
特性
分子式 |
C11H11FN2O3 |
|---|---|
分子量 |
238.21 g/mol |
IUPAC名 |
methyl (4E)-6-fluoro-4-hydroxyimino-2,3-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C11H11FN2O3/c1-17-11(15)14-5-4-9(13-16)8-6-7(12)2-3-10(8)14/h2-3,6,16H,4-5H2,1H3/b13-9+ |
InChIキー |
IXZVOELNROZATN-UKTHLTGXSA-N |
異性体SMILES |
COC(=O)N1CC/C(=N\O)/C2=C1C=CC(=C2)F |
正規SMILES |
COC(=O)N1CCC(=NO)C2=C1C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
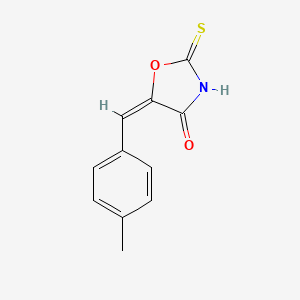
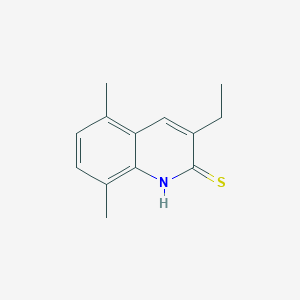
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)

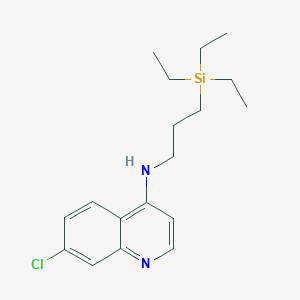
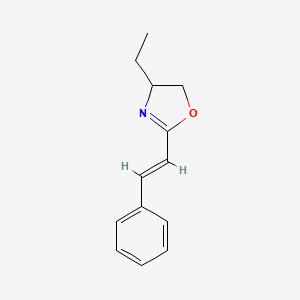

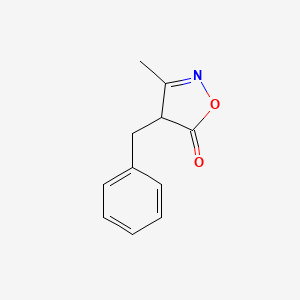
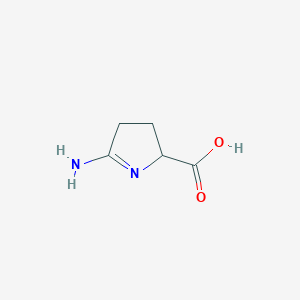
![[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol](/img/structure/B12887663.png)
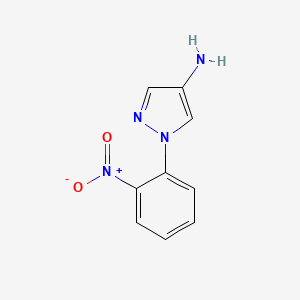
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
